

Nervonyl Methane Sulfonate: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Nervonyl methane sulfonate

Cat. No.: B15600796

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CAS Number: 51040-60-9 Synonyms: (Z)-15-Tetracosen-1-ol methanesulfonate

This technical guide provides a comprehensive overview of **Nervonyl Methane Sulfonate**, a specialized chemical compound of interest to researchers in drug development and the life sciences. Due to the limited specific research on this molecule, this document integrates established data on its chemical properties with inferred potential biological activities and proposed experimental approaches based on its structural components: the C24:1 monounsaturated fatty alcohol (nervonyl alcohol) and the methanesulfonate ester.

Chemical and Physical Properties

Nervonyl methane sulfonate is the methanesulfonic acid ester of nervonyl alcohol. The key quantitative data for this compound are summarized below.

Property	Value	Source
CAS Number	51040-60-9	[1][2]
Molecular Formula	C ₂₅ H ₅₀ O ₃ S	[1][2]
Molecular Weight	430.73 g/mol	[1][2]
Synonyms	(Z)-15-Tetracosen-1-ol methanesulfonate	[1]
Purity	>99% (as commercially available)	[1][2]
Canonical SMILES	CCCCCCCCCCCCC=CCCCC CCCCCCCCCOC(=O)(=O)C	
InChI Key	JWFQESCFAQEDKI- KHPPLWFESA-N	[1]

Predicted Biological Activity and Mechanism of Action

While direct experimental evidence for the biological activity of **Nervonyl Methane Sulfonate** is not available in the current scientific literature, its chemical structure allows for informed predictions regarding its potential roles and mechanisms of action. The molecule combines a very long-chain monounsaturated lipid moiety with a reactive methanesulfonate group.

The methanesulfonate group is an excellent leaving group, making the compound a potential alkylating agent. Alkylating agents are known to react with nucleophiles, including sites on DNA and proteins. This reactivity is the basis for the mutagenic and carcinogenic properties of related, smaller compounds like ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS). Therefore, **Nervonyl Methane Sulfonate** could potentially act as a genotoxic agent, introducing a large lipid adduct onto biological macromolecules.

The nervonyl (C24:1) lipid tail suggests a high degree of lipophilicity, which would govern its distribution in biological systems. This long lipid chain would likely cause the molecule to associate with cellular membranes, such as the plasma membrane, endoplasmic reticulum, and nuclear membrane. This targeted localization could lead to site-specific alkylation or other

disruptions of membrane-associated processes. The presence of a lipid component could also suggest involvement in lipid signaling pathways, although this is speculative.

Potential Research Applications

Given its structure, **Nervonyl Methane Sulfonate** could be a valuable tool in several areas of research:

- **Studying Lipid-Directed Alkylation:** As an alkylating agent with a lipid tail, it could be used to investigate how lipophilicity and membrane association affect the efficiency and targets of alkylation.
- **Probing Lipid Rafts and Membrane Microdomains:** The long C24:1 chain may favor its partitioning into specific membrane microdomains like lipid rafts, allowing it to be used as a probe to study the function of these domains.
- **Synthesis of Novel Lipid Analogues:** It can serve as a precursor for the synthesis of other nervonyl-containing compounds by nucleophilic substitution of the methanesulfonate group.
- **Drug Delivery Systems:** The lipophilic nature of the nervonyl group could be explored for its potential use in lipid-based drug delivery systems.^[3]

Proposed Experimental Protocols

The following are hypothetical experimental protocols that could be employed to investigate the biological activities of **Nervonyl Methane Sulfonate**. These are not based on published studies of this specific compound but are standard methods for characterizing novel chemical entities.

1. Cell Viability and Cytotoxicity Assay:

- **Objective:** To determine the cytotoxic effects of **Nervonyl Methane Sulfonate** on cultured cells.
- **Methodology:**
 - Plate cells (e.g., HeLa, HepG2) in 96-well plates and allow them to adhere overnight.

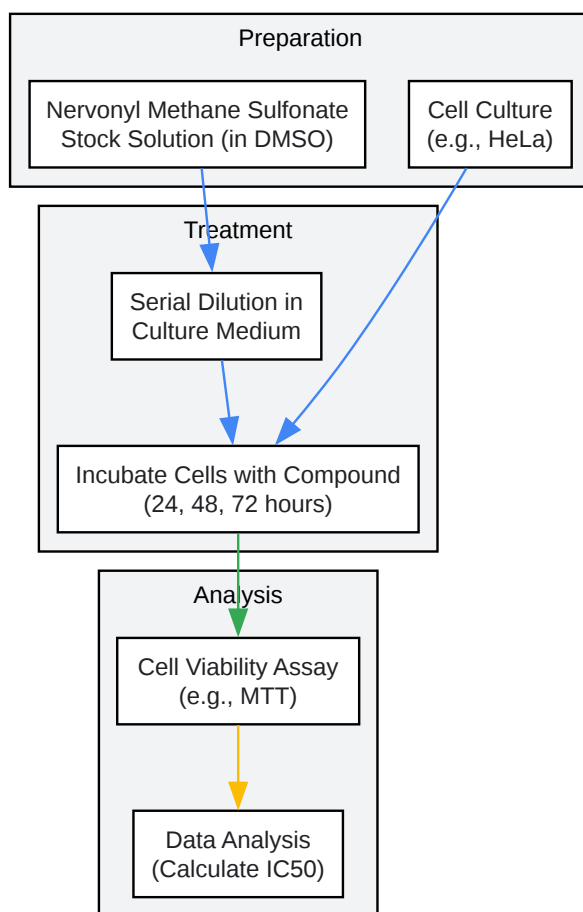
- Prepare a stock solution of **Nervonyl Methane Sulfonate** in a suitable solvent (e.g., DMSO).
- Create a serial dilution of the compound in cell culture medium.
- Treat the cells with the different concentrations of the compound for 24, 48, and 72 hours.
- Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
- Calculate the IC_{50} (half-maximal inhibitory concentration) value.

2. In Vitro DNA Alkylation Assay:

- Objective: To determine if **Nervonyl Methane Sulfonate** can directly alkylate DNA.
- Methodology:
 - Incubate purified plasmid DNA with varying concentrations of **Nervonyl Methane Sulfonate** in a suitable buffer at 37°C for a defined period.
 - Include a positive control (e.g., MMS) and a negative control (vehicle).
 - Analyze the DNA for modifications. This can be done by:
 - Gel Electrophoresis: Look for changes in DNA mobility.
 - LC-MS/MS Analysis: Digest the DNA to nucleosides and analyze for the presence of nervonyl-adducted bases.

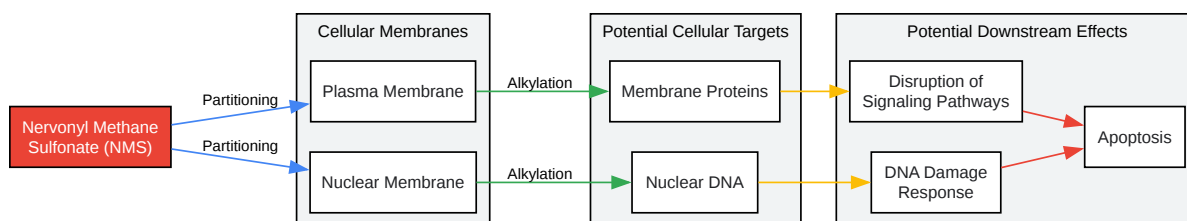
Visualizations of Proposed Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate hypothetical experimental workflows and signaling pathways relevant to the study of **Nervonyl Methane Sulfonate**.



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Caption: Proposed workflow for assessing the cytotoxicity of **Nervonyl Methane Sulfonate**.



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Caption: Hypothetical mechanism of action for **Nervonyl Methane Sulfonate**.

Conclusion

Nervonyl Methane Sulfonate is a chemical with potential for specialized research applications, primarily due to its nature as a long-chain lipid alkylating agent. While direct experimental data on its biological effects are lacking, its structure provides a strong basis for predicting its behavior and for designing experiments to explore its utility as a research tool. The protocols and potential mechanisms outlined in this guide are intended to serve as a starting point for researchers interested in investigating this unique compound. As with any potential alkylating agent, appropriate safety precautions should be taken when handling and disposing of this chemical.

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